molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol

9H-pyrido[3,4-b]indol-6-ol

Cat. No.: B13930955
M. Wt: 184.19 g/mol
InChI Key: ZJFQROWBHQUHHK-UHFFFAOYSA-N
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Description

9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a naturally occurring β-carboline alkaloid. This compound is found in various plants and has been studied for its diverse biological activities. It is a derivative of β-carboline, which is a core structure in many naturally occurring alkaloids with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-pyrido[3,4-b]indol-6-ol is unique due to its specific hydroxyl group at the 6-position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other β-carboline alkaloids and influences its reactivity and interactions with molecular targets .

Biological Activity

Overview

9H-pyrido[3,4-b]indol-6-ol is a compound belonging to the β-carboline family of alkaloids, characterized by its bicyclic structure that incorporates both pyridine and indole moieties. Its molecular formula is C11H8N2O, with a molecular weight of approximately 184.20 g/mol. The compound has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry, including anti-cancer, neuroprotective, and anti-parasitic properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast, colon, and melanoma cancers. For instance, a study showed that derivatives of this compound had IC50 values as low as 80 nM against breast cancer cells and exhibited selective cytotoxicity towards cancer cells compared to normal cells .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It acts by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.

3. Antileishmanial Activity
this compound has also shown promising results as an anti-leishmanial agent. In vitro studies demonstrated its efficacy against Leishmania donovani, indicating potential for therapeutic applications in treating leishmaniasis.

4. Antioxidant Properties
The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related damage in cells. This property is crucial for its potential use in various therapeutic contexts, including aging and chronic diseases.

The mechanism of action of this compound involves interaction with multiple biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as MAO, leading to increased neurotransmitter levels.
  • Binding Affinity : It binds to active sites on various enzymes and receptors, potentially modulating their activity by mimicking natural ligands.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by altering gene expression profiles related to cell survival pathways .

Structure-Activity Relationship (SAR)

The structural modifications of this compound significantly influence its biological activity. For example:

  • Substituents at specific positions can enhance the compound's ability to cross cell membranes and increase bioavailability.
  • Derivatives with different functional groups have shown varied potency against cancer cell lines, indicating that careful design can optimize therapeutic effects .

Case Studies

Several case studies highlight the biological potential of this compound:

  • Anticancer Efficacy : A study evaluated a series of pyrido[3,4-b]indole derivatives for anticancer activity against several cell lines. The most potent derivative exhibited an IC50 value of 80 nM against breast cancer cells while maintaining a high selectivity index compared to normal cells .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain tissue.

Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : It serves as a lead compound for developing new therapeutics targeting cancer and neurodegenerative diseases.
  • Bioimaging : Its fluorescent properties make it suitable for applications in bioimaging and diagnostics.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

9H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H

InChI Key

ZJFQROWBHQUHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3

Origin of Product

United States

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